[(3aR)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate
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Overview
Description
[(3aR)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate is a complex organic compound characterized by its unique furodioxol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate typically involves multiple steps. The process begins with the preparation of the furodioxol core, followed by the introduction of benzoyloxymethyl and hydroxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems to control temperature, pressure, and reactant concentrations is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(3aR)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(3aR)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3aR)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(3aR)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate can be compared with similar compounds such as:
- [(3aR,6R)-6-butanoyloxy-5-(butanoyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl butanoate
- [(3aR,6S)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate
These compounds share a similar furodioxol core but differ in their substituents, which can lead to variations in their chemical properties and applications
Properties
Molecular Formula |
C23H24O8 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[(3aR)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate |
InChI |
InChI=1S/C23H24O8/c1-22(2)29-17-18(24)23(31-21(17)30-22,13-27-19(25)15-9-5-3-6-10-15)14-28-20(26)16-11-7-4-8-12-16/h3-12,17-18,21,24H,13-14H2,1-2H3/t17?,18?,21-/m0/s1 |
InChI Key |
DIPIPCAFIWGEHH-NGICGMGXSA-N |
Isomeric SMILES |
CC1(O[C@@H]2C(O1)C(C(O2)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C |
Origin of Product |
United States |
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